3-Fluoro-4-(naphthalen-1-yl)benzoic acid
Description
3-Fluoro-4-(naphthalen-1-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a naphthalene substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring. Its structure combines aromatic rigidity (naphthalene) with polar functionality (carboxylic acid and fluorine), influencing solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
3-fluoro-4-naphthalen-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-16-10-12(17(19)20)8-9-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRRVXHHIZFOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-01-9 | |
| Record name | Benzoic acid, 3-fluoro-4-(1-naphthalenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261950-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(naphthalen-1-yl)benzoic acid typically involves the reaction of 3-fluorobenzoic acid with naphthalene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 3-fluorobenzoic acid reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-Fluoro-4-(naphthalen-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Fluoro-4-(naphthalen-1-yl)benzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological responses. The exact pathways involved can vary based on the context of its use, such as in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
Naphthalene-Substituted Benzoic Acid Derivatives
Compounds with naphthalene substituents on benzoic acid exhibit distinct physicochemical and biological properties depending on substitution patterns:
Key Findings :
- Substituent Position : The 1-yl vs. 2-yl naphthalene substitution (e.g., 4-(naphthalen-1-yl) vs. 4-(naphthalen-2-yl)) alters molecular interactions. The 1-yl group in 3-fluoro-4-(naphthalen-1-yl)benzoic acid may enhance steric hindrance compared to 2-yl analogs, affecting binding to planar receptors like PPARγ .
- Functional Groups: BMS961, an amino-acylated derivative, shows higher receptor selectivity due to hydrogen-bonding interactions, unlike the parent benzoic acid .
Fluorinated Benzoic Acid Derivatives
Fluorination at the 3-position modulates electronic effects and metabolic stability:
Key Findings :
- Electron Effects : The trifluoromethyl group in 3-fluoro-4-(trifluoromethyl)benzoic acid lowers pKa significantly compared to the naphthalenyl analog, enhancing acidity and solubility in polar media .
- Biological Targets : Fluorine at the 3-position in 3-fluoro-4-(naphthalen-1-yl)benzoic acid may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in PPAR agonists like GW0742 (a thiazole-containing analog) .
Retinoid and PPAR Receptor Modulators
- BMS961: A synthetic retinoid with a hydroxy-tetramethylnaphthalenyl group, acts as a potent retinoid X receptor (RXR) agonist (EC₅₀ = 10 nM) . In contrast, 3-fluoro-4-(naphthalen-1-yl)benzoic acid lacks the amino-acyl group critical for RXR binding, suggesting divergent therapeutic applications.
- TTNPB: A tetramethylnaphthalenyl propenyl benzoic acid derivative, is a classical retinoic acid receptor (RAR) agonist. Its elongated structure enables deeper penetration into receptor pockets compared to the compact naphthalen-1-yl analog .
Kinase Inhibitors
- 4-(4-Phenylureidonaphthalen-1-yl)oxy Pyridinyl Benzoic Acid: This p38 kinase inhibitor (patented in 2017) demonstrates the role of urea and naphthalene motifs in ATP-competitive binding.
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